molecular formula C4H8BF3O B1427328 Trifluoro(oxolan-1-ium-1-yl)boranuide CAS No. 462-34-0

Trifluoro(oxolan-1-ium-1-yl)boranuide

Cat. No.: B1427328
CAS No.: 462-34-0
M. Wt: 139.91 g/mol
InChI Key: XYMZNNGTHKHCJH-UHFFFAOYSA-N
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Description

Trifluoro(oxolan-1-ium-1-yl)boranuide is a chemical compound with the molecular formula C4H8BF3O. It is primarily used as a catalyst in organic reactions, a chemical reagent, and an intermediate in pharmaceutical synthesis . This complex is known for its role in facilitating various chemical transformations due to its Lewis acid properties.

Mechanism of Action

Target of Action

The primary target of the Boron trifluoride tetrahydrofuran complex is a wide range of organic functional groups. It acts as a Lewis acid and a catalyst, interacting with these functional groups to facilitate various chemical reactions .

Mode of Action

The Boron trifluoride tetrahydrofuran complex interacts with its targets by acting as a reducing agent and a catalyst. It facilitates the deoxofluorination of alcohols and carbonyls, and it is also involved in the hydroboration-oxidation of divinylferrocene .

Biochemical Pathways

The Boron trifluoride tetrahydrofuran complex affects several biochemical pathways. It is involved in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes . It also plays a role in the synthesis of biologically active molecules such as NK1 receptor antagonists and complex polyketide natural products .

Pharmacokinetics

It is known that the compound is used extensively as a polymerization initiator , suggesting that it may have significant interactions with biological systems.

Result of Action

The Boron trifluoride tetrahydrofuran complex’s action results in the reduction of various functional groups into corresponding alcohols and amines . It also leads to the formation of new compounds through reactions such as deoxofluorination and hydroboration-oxidation .

Action Environment

The action of the Boron trifluoride tetrahydrofuran complex can be influenced by environmental factors. It is incompatible with strong oxidizing agents and water . The compound fumes strongly in moist air or on skin contact to form corrosive acids . Therefore, it must be handled with care in a controlled environment to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride tetrahydrofuran complex typically involves the reaction of boron trifluoride gas with tetrahydrofuran under controlled conditions. One common method includes introducing boron trifluoride gas into liquid tetrahydrofuran while maintaining a low temperature to prevent polymerization . The reaction is exothermic, and careful control of temperature and reaction time is crucial to obtain a high-purity product .

Industrial Production Methods: In industrial settings, the production of boron trifluoride tetrahydrofuran complex often involves vacuum conditions to facilitate the instant complexation of tetrahydrofuran vapor and boron trifluoride vapor. This method helps in reducing the moisture and sulfur dioxide content in the final product . The process typically includes desulfurization and distillation steps to ensure the purity and stability of the complex .

Comparison with Similar Compounds

Uniqueness: Trifluoro(oxolan-1-ium-1-yl)boranuide is unique due to its high stability and effectiveness as a catalyst in a wide range of organic reactions. Its ability to facilitate deoxofluorination and polymerization initiation sets it apart from other similar compounds .

Properties

IUPAC Name

trifluoro(oxolan-1-ium-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZNNGTHKHCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([O+]1CCCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-34-0
Record name (T-4)-Trifluoro(tetrahydrofuran)boron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoro(oxolan-1-ium-1-yl)boranuide
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Reactant of Route 6
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Customer
Q & A

Q1: What makes boron trifluoride tetrahydrofuran complex particularly useful in the Yamaguchi-Hirao alkylation of lithio-acetylides with epoxides?

A1: While the provided abstracts don't delve into the specifics of why boron trifluoride tetrahydrofuran complex is superior in this reaction, one article's title directly states its superiority in this application. [] We can infer that this complex likely offers improved reaction rates, yields, or selectivity compared to other Lewis acid triggers typically employed in the Yamaguchi-Hirao alkylation. Further investigation into the full text of the research article would be needed to provide a more detailed explanation.

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